molecular formula C8H7ClN4OS B13936657 5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine

5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine

Cat. No.: B13936657
M. Wt: 242.69 g/mol
InChI Key: BZRVCOKKXKYTFQ-UHFFFAOYSA-N
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Description

5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amine group at position 2 and a (5-chloropyridin-2-yl)methoxy group at position 3. The 1,3,4-thiadiazole scaffold is well-documented for its broad-spectrum biological activities, including anticancer, antimicrobial, and insecticidal properties .

Properties

Molecular Formula

C8H7ClN4OS

Molecular Weight

242.69 g/mol

IUPAC Name

5-[(5-chloropyridin-2-yl)methoxy]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H7ClN4OS/c9-5-1-2-6(11-3-5)4-14-8-13-12-7(10)15-8/h1-3H,4H2,(H2,10,12)

InChI Key

BZRVCOKKXKYTFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)COC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

Specific Synthetic Route from Literature

Step 1: Preparation of 5-(5-Chloropyridin-2-yl)methoxy Intermediate
  • The chloropyridinyl moiety is introduced by reacting 5-chloropyridin-2-yl methanol with a suitable halogenating agent (e.g., chloroacetyl chloride) to form a reactive intermediate such as 2-chloro-N-(5-(5-chloropyridin-2-yl)methoxy)acetamide.
  • This intermediate serves as a key electrophile for subsequent nucleophilic substitution.
Step 2: Cyclization to 1,3,4-Thiadiazol-2-amine
  • The intermediate is reacted with hydrazine derivatives or thiourea under reflux conditions in dry solvents like benzene or ethanol.
  • Triethylamine (TEA) is often used as a base catalyst to facilitate nucleophilic substitution and cyclodehydration.
  • The reaction proceeds via nucleophilic substitution at the chloroacetamide followed by intramolecular cyclization to form the 1,3,4-thiadiazole ring.
Step 3: Final Functionalization
  • The amino group at the 2-position of the thiadiazole ring can be further modified if necessary.
  • The final compound, this compound, is isolated and purified.

Representative Reaction Scheme

Step Reactants Conditions Product/Intermediate Yield (%) Reference
1 5-Chloropyridin-2-yl methanol + chloroacetyl chloride + anhydrous sodium acetate Stirring at room temp, dry benzene 2-chloro-N-(5-(5-chloropyridin-2-yl)methoxy)acetamide 50-56
2 Intermediate + thiourea or hydrazine + TEA Reflux in dry benzene or ethanol This compound 60-70
3 Purification by recrystallization or chromatography Ambient temperature Pure final compound -

Detailed Experimental Conditions

  • Solvents : Dry benzene, ethanol, or acetonitrile are commonly used to ensure anhydrous conditions and optimal reaction rates.
  • Catalysts/Bases : Triethylamine is widely employed to neutralize HCl formed during substitution and to promote cyclization.
  • Temperature : Reflux conditions (approximately 80-110 °C depending on solvent) are standard to drive the reactions to completion.
  • Time : Reaction times range from 4 to 12 hours depending on the step and reagents.

Analytical Characterization Supporting Preparation

The successful synthesis is confirmed by a combination of spectroscopic and elemental analyses:

Technique Key Observations for this compound Reference
Infrared (IR) Disappearance of amide C=O stretch (~1700 cm⁻¹) after cyclization; presence of C=N (~1600 cm⁻¹) and C-S-C (~1090 cm⁻¹) bands
1H Nuclear Magnetic Resonance (NMR) Characteristic singlets for amino protons (~δ 7-8 ppm), aromatic protons of chloropyridinyl group (~δ 7-9 ppm), and methoxy protons
13C NMR Signals corresponding to thiadiazole carbons and chloropyridinyl carbons confirm structure
Elemental Analysis Consistent with calculated values for C, H, N, S, and Cl content

Summary of Research Findings and Variations

  • The use of chloroacetyl chloride with anhydrous sodium acetate is a reliable method to prepare the key chloroacetamide intermediate.
  • Nucleophilic substitution with thiourea or hydrazine derivatives under reflux with triethylamine efficiently yields the thiadiazole ring.
  • Variations in substituents on the pyridine ring or thiadiazole scaffold have been explored to optimize biological activity without significantly altering the core synthetic approach.
  • Yields typically range from 50% to 70%, depending on the purity of reagents and reaction conditions.
  • Spectroscopic data consistently confirm the structure, with tautomeric forms sometimes observed in related thiadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are heavily influenced by substituents at positions 5 and N-2. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazol-2-amine Derivatives
Compound Name Substituent(s) Key Biological Activity Synthesis Pathway Reference
Target Compound (5-Chloropyridin-2-yl)methoxy Potential anticancer Cyclization of thiosemicarbazide derivatives, followed by substitution
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-methylphenyl, chlorobenzylidene Insecticidal, fungicidal Condensation with aromatic aldehydes
5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine p-substituted phenyl, nitrofuryl Antimicrobial (Gram-positive bacteria) Thiosemicarbazide + benzoic acid derivatives
5-[4-(tert-butyl)phenyl]-1,3,4-thiadiazol-2-amine tert-butylphenyl Unknown (structural analog) Not specified
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine Trifluoromethyl Electronic/optical applications Reaction with trifluoroacetic acid
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Pyridin-4-yl Unknown (building block) Cyclocondensation with isonicotinoyl hydrazide

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects : The chlorine atom and pyridine ring may stabilize the thiadiazole core, altering redox properties and bioavailability compared to tert-butylphenyl () or nitrofuran derivatives ().

Biological Activity

5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. The structural features of this compound include a thiadiazole ring fused with a chloropyridine moiety and a methoxy group, which may contribute to its pharmacological properties.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For example:

CompoundActivityReference
5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amineAntimicrobial
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-aminesAnticancer
5-(Phenyl)-1,3,4-thiadiazol derivativesAntibacterial and antifungal

Anticancer Activity

Research has shown that compounds containing the thiadiazole scaffold possess anticancer properties. The mechanism of action often involves the inhibition of key cellular pathways related to cancer cell proliferation. Notably:

  • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines.
  • Compounds similar in structure have shown effectiveness against various cancer types, including breast cancer and liver cancer.

Study on Anticancer Efficacy

A study evaluated the anticancer activity of various thiadiazole derivatives against different cancer cell lines using the National Cancer Institute (NCI) protocol. The results indicated that derivatives with similar structural features to this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

The proposed mechanism for the anticancer activity includes the inhibition of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling pathways related to growth and survival. Molecular docking studies suggest that these compounds can effectively bind to active sites of key proteins involved in tumor progression.

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